molecular formula C6H7ClF3N3O2 B2570039 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride CAS No. 2375261-60-0

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No. B2570039
CAS RN: 2375261-60-0
M. Wt: 245.59
InChI Key: AEDBBWKFXCXLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride” is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, Alam MS et al. used schiff base ligand 4-amino-1, 5-dimethyl-2-phenylpyrazole-3-one with benzaldehyde to form a single crystal .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been the subject of various studies. For instance, Lin H., Wu D., Liu L., Jia D. conducted a theoretical study on molecular structures, intramolecular proton transfer reaction, and solvent effects of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one .


Chemical Reactions Analysis

Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

!Pyrazole Structure

Figure 1: Structure of NH-pyrazoles and some fused pyrazoles with peripheral numbering.

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse, depending on the specific derivative and its pharmacological activity. Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

Given the wide range of pharmacological activities and the versatility of pyrazole derivatives in organic synthesis, there is significant potential for future research in this area. This could include the development of new synthesis methods, the exploration of new pharmacological activities, and the design of new drugs based on the pyrazole scaffold .

properties

IUPAC Name

4-amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2.ClH/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9;/h10H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBBWKFXCXLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.